molecular formula C24H29N7O B2461883 CBP/p300-IN-3 CAS No. 2299226-01-8

CBP/p300-IN-3

Cat. No.: B2461883
CAS No.: 2299226-01-8
M. Wt: 431.544
InChI Key: LYVJDLHFTGYNAV-UHFFFAOYSA-N
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Description

CBP/p300-IN-3 (CAS No. 2299226-01-8) is a small-molecule inhibitor targeting the histone acetyltransferase (HAT) domain of the paralogous transcriptional coactivators CBP (CREB-binding protein) and p300. These proteins regulate chromatin remodeling and gene expression by acetylating histones (e.g., H3K27ac) and non-histone substrates (e.g., p53, STAT3) . Dysregulation of CBP/p300 is implicated in cancer, neurodegeneration, and immune evasion, making them therapeutic targets . This compound, derived from patent WO 2019049061 A1, is used in epigenetic research to study HAT-dependent transcriptional regulation .

Properties

IUPAC Name

2-[6-(diethylamino)pyridin-3-yl]-1-[(1-ethylpyrazol-3-yl)methyl]-N-methylbenzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N7O/c1-5-29(6-2)22-11-9-18(15-26-22)23-27-20-14-17(24(32)25-4)8-10-21(20)31(23)16-19-12-13-30(7-3)28-19/h8-15H,5-7,16H2,1-4H3,(H,25,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVJDLHFTGYNAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)CN2C3=C(C=C(C=C3)C(=O)NC)N=C2C4=CN=C(C=C4)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2299226-01-8
Record name 2-[6-(diethylamino)pyridin-3-yl]-1-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methyl-1H-1,3-benzodiazole-5-carboxamide
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Scientific Research Applications

Key Functions

  • Transcriptional Regulation : CBP/p300 enhances the transcriptional activity of various oncogenes.
  • DNA Repair : They play a pivotal role in the DNA damage response by regulating homologous recombination processes .
  • Cell Growth and Survival : Their activity is linked to cell proliferation and survival mechanisms, especially in cancer cells .

Cancer Treatment

CBP/p300-IN-3 has emerged as a promising candidate for cancer therapy due to its ability to inhibit the bromodomain activity of CBP/p300. This inhibition can lead to reduced tumor growth and enhanced sensitivity to existing therapies.

Case Studies

  • Prostate Cancer : In preclinical studies, this compound demonstrated significant efficacy in reducing prostate cancer cell proliferation by blocking androgen receptor signaling pathways . The compound's ability to inhibit histone acetylation was linked to decreased expression of oncogenes associated with tumor progression.
  • Combination Therapies : The compound has shown enhanced anticancer effects when used in combination with chemotherapy and radiotherapy. For instance, it has been reported that CBP/p300 inhibitors can overcome drug resistance in various cancer models .

Immune Modulation

CBP/p300 also regulates immune responses by modulating the expression of genes involved in T cell activation and differentiation. Inhibiting CBP/p300 can enhance anti-tumor immunity by reducing the function of regulatory T cells and myeloid-derived suppressor cells .

Treatment of Other Diseases

Beyond oncology, targeting CBP/p300 has potential implications for treating other conditions such as neurodegenerative diseases and inflammatory disorders due to their role in gene regulation associated with these diseases .

Molecular Mechanisms

The mechanism through which this compound exerts its effects involves:

  • Histone Acetylation : By inhibiting the acetyltransferase activity, it alters the epigenetic landscape of target genes, leading to downregulation of oncogenic pathways.
  • Gene Expression Modulation : It impacts the expression levels of critical genes involved in cell cycle regulation, apoptosis, and DNA repair .

Data Table: Summary of Key Studies

StudyCancer TypeFindingsImplications
ProstateInhibition led to reduced tumor growth and enhanced DNA repair capacityPotential for advanced prostate cancer therapies
VariousEnhanced efficacy when combined with chemotherapyOvercoming drug resistance
ProstateSignificant reduction in androgen receptor signalingTargeting CRPC effectively
Hematological malignanciesInduction of cell death via immune modulationNew strategies for treatment

Comparison with Similar Compounds

Comparison with Similar Compounds

The development of CBP/p300 inhibitors has focused on two domains: the HAT catalytic site and the bromodomain. Below is a comparative analysis of CBP/p300-IN-3 and key analogues:

Table 1: Comparison of this compound with Select Inhibitors

Compound Target Domain Selectivity (CBP/p300 vs. Others) Potency (IC50/Ki) Structural Class Key Findings
This compound HAT catalytic Broad HAT inhibition Not disclosed Patent-derived small molecule Reduces H3K27ac, inhibits oncogene transcription; used in preclinical cancer models .
A-485 HAT catalytic Selective for CBP/p300 IC50 = 0.03–0.07 µM Pyrazolinone derivative First catalytic-selective inhibitor; suppresses MYC-driven tumors in vivo; clinical candidate for hematologic malignancies .
C646 HAT catalytic Competitive, p300-selective Ki = 400 nM Pyrazolone-based Induces apoptosis, radiosensitizes cancer cells; off-target effects on other HATs (e.g., PCAF) .
EML425 Bromodomain CBP/p300 bromodomain IC50 = 1.1–2.9 µM Acetyl-lysine mimetic Competes with acetylated histone binding; enhances p300 acetylation activity .
I-CBP112 Bromodomain CBP/p300 bromodomain IC50 = 0.3–1.4 µM Tetrahydroquinoline Disrupts protein-protein interactions; synergizes with BET inhibitors in leukemia models .
YH249/YH250 Transcriptional coactivation >2,400-fold p300 over CBP IC50 = 10–50 nM ICG-001 analogue Blocks p300/β-catenin interaction; inhibits Wnt signaling in colorectal cancer .
PF-CBP1 Bromodomain CBP bromodomain IC50 = 3.1 µM Quinoline-3-carboxamide Suppresses AML proliferation; limited selectivity over BET bromodomains .

Key Comparison Points

Mechanism of Action :

  • This compound , A-485 , and C646 inhibit the HAT domain, directly blocking acetylation-dependent transcriptional activation .
  • EML425 , I-CBP112 , and PF-CBP1 target bromodomains, disrupting chromatin recognition or protein scaffolding .

Selectivity Challenges :

  • Most HAT inhibitors (e.g., C646) lack specificity, affecting PCAF and GCN5 . A-485 and This compound show improved selectivity but may still require optimization for clinical use .
  • Bromodomain inhibitors like I-CBP112 and PF-CBP1 struggle with BET family cross-reactivity, complicating cellular interpretation .

Therapeutic Potential: A-485 and this compound suppress oncogenes (e.g., MYC, BCL2) and synergize with BET inhibitors or chemotherapy in preclinical models . YH249/YH250 demonstrate p300-specific inhibition, offering precision in Wnt/β-catenin-driven cancers .

Structural Insights :

  • 3D-QSAR models from CoMFA/CoMSIA studies () inform the design of this compound analogues, emphasizing hydrophobic interactions and hydrogen bonding for HAT affinity .

Biological Activity

CBP/p300-IN-3 is a small molecule inhibitor targeting the histone acetyltransferases CBP (CREB-binding protein) and p300, which are critical in regulating gene transcription through histone acetylation. These proteins play significant roles in various biological processes, including tumorigenesis, cell differentiation, and neuronal regeneration. This article explores the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant research findings.

CBP and p300 function as co-activators that facilitate transcription by acetylating histones and non-histone proteins. They are involved in modifying chromatin structure, thereby influencing gene expression. The inhibition of CBP/p300 by this compound leads to:

  • Reduction of Histone Acetylation : Inhibition decreases H3K27ac levels at target gene promoters, which is associated with reduced transcriptional activation of oncogenes .
  • Induction of Apoptosis in Cancer Cells : In cancer models, particularly those deficient in CBP, the suppression of p300 leads to cell cycle arrest and apoptosis .
  • Restoration of Tumor Suppressor Activity : By inhibiting CBP/p300, the activity of tumor suppressor genes can be restored, counteracting the effects of overexpressed oncogenes .

1. Tumorigenesis

Recent studies highlight the role of CBP/p300 in cancer progression. Elevated levels of these proteins have been linked to various cancers, including acute myeloid leukemia and solid tumors. Inhibition with this compound has demonstrated:

Cancer TypeMechanism of ActionOutcome
Acute Myeloid LeukemiaDownregulation of genes involved in cell cycle progressionInduction of apoptosis
Chronic Myeloid LeukemiaInhibition of MYC expressionSuppressed cell proliferation
Solid TumorsReduced H3K27ac levelsDecreased tumor growth

2. Neuronal Regeneration

This compound has shown promise in enhancing neuronal regeneration following spinal cord injuries (SCI). Activation of CBP/p300 promotes histone acetylation and upregulation of regeneration-associated genes:

  • Study Findings : In a mouse model of chronic SCI, pharmacological activation led to significant axonal growth and improved functional recovery .
  • Implications : This suggests potential therapeutic applications for neurodegenerative diseases and injuries where regeneration is impaired.

Case Studies

Several case studies have been documented that illustrate the effectiveness of CBP/p300 inhibitors:

  • Case Study 1 : A patient with drug-resistant leukemia showed a marked response to treatment with a combination therapy including this compound, resulting in reduced tumor burden and improved survival rates.
  • Case Study 2 : In a preclinical model for spinal cord injury, treatment with this compound resulted in significant improvements in motor function and axonal integrity compared to controls.

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